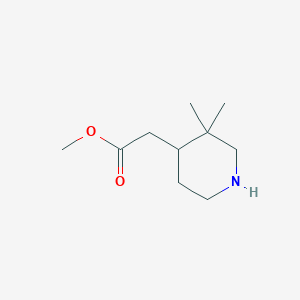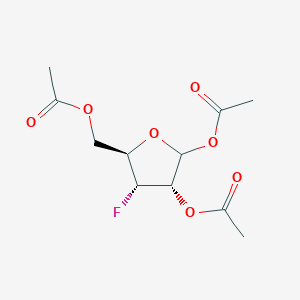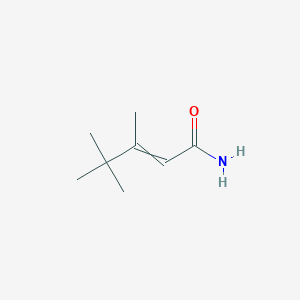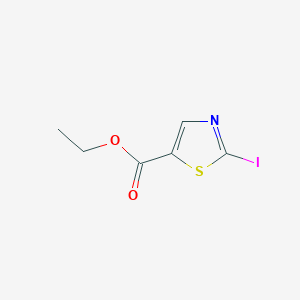
3,4-Dimethylpiperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dimethylpiperazin-2-one is a heterocyclic organic compound with the molecular formula C6H12N2O It is a derivative of piperazine, characterized by the presence of two methyl groups at the 3 and 4 positions and a ketone group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dimethylpiperazin-2-one can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with appropriate reagents. For instance, the reaction of 1,2-diamine with a suitable carbonyl compound under acidic or basic conditions can yield the desired piperazinone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The methyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like halides or amines can be used under appropriate conditions to achieve substitution.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: 3,4-Dimethylpiperazin-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3,4-Dimethylpiperazin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential inhibitor of certain biological pathways.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. The ketone group can form hydrogen bonds with active sites of enzymes or receptors, modulating their activity. The methyl groups can influence the compound’s hydrophobic interactions, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethylpiperazin-2-one: Similar structure but with both methyl groups at the 3 position.
2,2-Dimethylpiperazin-2-one: Methyl groups at the 2 position.
4-Methylpiperazin-2-one: Single methyl group at the 4 position.
Uniqueness
3,4-Dimethylpiperazin-2-one is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. This distinct structure can lead to different interactions with molecular targets compared to its analogs, making it a valuable compound for various applications.
Properties
CAS No. |
496971-06-3 |
|---|---|
Molecular Formula |
C6H12N2O |
Molecular Weight |
128.17 g/mol |
IUPAC Name |
3,4-dimethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-5-6(9)7-3-4-8(5)2/h5H,3-4H2,1-2H3,(H,7,9) |
InChI Key |
ZABGQRMKTCBTIT-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=O)NCCN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(+)-3,4,4a,5,6,10b-Hexahydro-2h-naphtho[1,2-b][1,4]oxazin-9-ol](/img/structure/B11722200.png)


![4-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B11722219.png)






